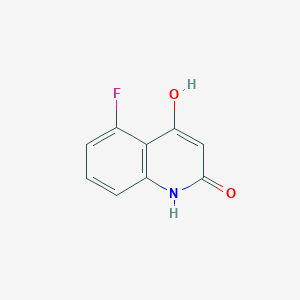![molecular formula C12H17NO B13031104 1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
1-Amino-1-[4-(methylethyl)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[4-(methylethyl)phenyl]acetone is an organic compound with a unique structure that includes an amino group attached to an acetone moiety, which is further connected to a phenyl ring substituted with a methylethyl group
Preparation Methods
The synthesis of 1-Amino-1-[4-(methylethyl)phenyl]acetone can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of acetone with 4-(methylethyl)phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone, which can then be aminated using ammonia or an amine source under appropriate conditions .
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Amino-1-[4-(methylethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include oximes, nitriles, secondary alcohols, amides, and imines.
Scientific Research Applications
1-Amino-1-[4-(methylethyl)phenyl]acetone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-(methylethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
1-Amino-1-[4-(methylethyl)phenyl]acetone can be compared with similar compounds such as:
Phenylacetone: Lacks the amino group and has different reactivity and applications.
1-Amino-1-phenylacetone: Similar structure but without the methylethyl substitution, leading to different chemical properties and biological activities.
4-Aminoacetophenone: Contains an amino group directly attached to the phenyl ring, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-amino-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-8,12H,13H2,1-3H3 |
InChI Key |
OTCJQQHJGPTYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


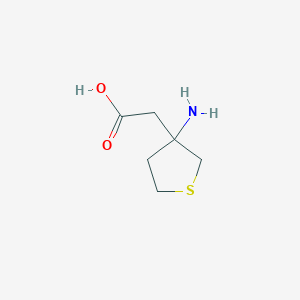
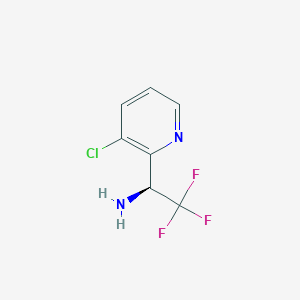


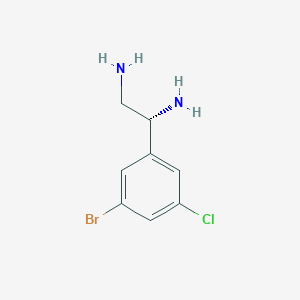

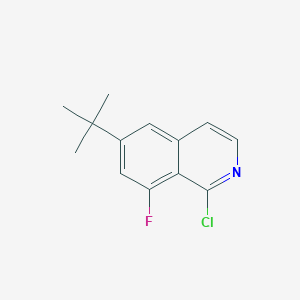
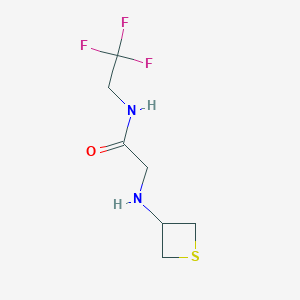
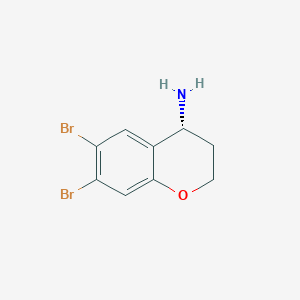

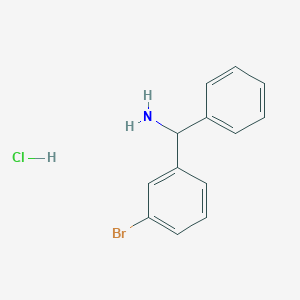

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
